molecular formula C25H33FN2OS B10794227 7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline

7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10794227
M. Wt: 428.6 g/mol
InChI Key: ZYALYWXELCWDBL-UHFFFAOYSA-N
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Description

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reductive amination of a precursor compound with 4-fluoropiperidine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent . The intermediate compounds are then subjected to further reactions, such as alkylation and cyclization, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes that minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound may modulate the activity of these targets, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroisoquinoline lies in its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H33FN2OS

Molecular Weight

428.6 g/mol

IUPAC Name

7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H33FN2OS/c1-27-17-20-16-22(29-15-3-12-28-13-10-21(26)11-14-28)6-9-24(20)25(18-27)19-4-7-23(30-2)8-5-19/h4-9,16,21,25H,3,10-15,17-18H2,1-2H3

InChI Key

ZYALYWXELCWDBL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)SC

Origin of Product

United States

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